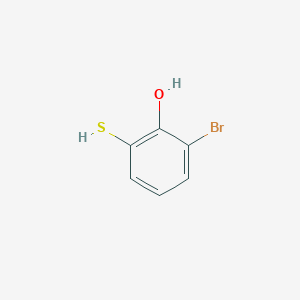
2-Bromo-6-mercaptophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-mercaptophenol is a compound that is closely related to 2-mercaptophenol, which is a phenolic compound with a thiol group. The presence of the bromo substituent in the this compound adds to the chemical complexity and reactivity of the molecule. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related 2-mercaptophenol derivatives, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of compounds related to 2-mercaptophenol has been explored in the context of creating metal complexes. For instance, the synthesis of trinuclear and binuclear compounds using 2-mercaptophenolate as a ligand has been achieved, as described in the first paper. These compounds were synthesized with vanadium, cobalt, and nickel, indicating the versatility of 2-mercaptophenol derivatives in forming coordination complexes with various metals .
Molecular Structure Analysis
The molecular structure of 2-mercaptophenol derivatives has been determined for several metal complexes. For example, a trinuclear vanadium compound with 2-mercaptophenolate crystallizes in the triclinic space group P1, while a dimeric cobalt compound and a binuclear nickel compound crystallize in monoclinic space groups P2_1/c and P2_1/n, respectively . These findings suggest that 2-mercaptophenol derivatives can adopt different structural configurations depending on the metal and the nature of the coordination.
Chemical Reactions Analysis
2-Mercaptophenol derivatives are involved in redox reactions, as demonstrated by the second paper, which discusses a biomimetic model protein containing a covalently modified 2-mercaptophenol-cysteine residue. This model protein is used to study phenol oxidation and reduction, highlighting the redox-active nature of the phenol group in these compounds . The reversible nature of these redox processes and the ability to obtain formal reduction potentials suggest that 2-mercaptophenol derivatives, including this compound, may participate in similar electron transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-mercaptophenol derivatives are influenced by their molecular structure and the presence of functional groups. The second paper provides insights into the structural behavior of a 2-mercaptophenol derivative within a protein environment, demonstrating that the ligated phenol forms hydrogen bonds and suggesting a proton-transfer pathway . These properties are crucial for understanding the behavior of 2-mercaptophenol derivatives in biological systems and could be relevant to the study of this compound in similar contexts.
Wissenschaftliche Forschungsanwendungen
Multifunctional π-Expanded Oligothiophene Derivatives
Research into multifunctional π-expanded macrocyclic oligothiophene derivatives highlights the synthesis and applications of these compounds in creating self-assembled monolayers, which form hexagonal porous networks. These networks are applicable in fluorescence switching, switching of field effect transistor (FET) activity, and electrical conductivity, showcasing the potential of 2-Bromo-6-mercaptophenol derivatives in advanced materials science and electronic device fabrication (Iyoda et al., 2014).
Regioselectivity in Organic Synthesis
The treatment of 1,2-mercaptophenol with an organic base and 2-bromo acrylate under different conditions has been explored to manage regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives. This demonstrates the utility of this compound in facilitating selective chemical transformations, critical in organic synthesis and pharmaceutical chemistry (Casiraghi et al., 2018).
Benzo[b]thiophene Derivatives Synthesis
The application of 2-Mercaptophenyl ketones with activated alkyl bromides in the synthesis of 2,3-disubstituted benzo[b]thiophenes demonstrates the role of this compound derivatives in heterocyclic chemistry. This methodology provides a pathway to synthesize complex molecules with potential applications in drug development and material science (Kobayashi et al., 2008).
Biomimetic Model Studies
2-Mercaptophenol-α₃C, a biomimetic model, has been studied for its electrochemical properties related to phenol oxidation and reduction, serving as a model for enzymes using tyrosine residues in redox catalysis. This research underscores the importance of this compound derivatives in understanding biochemical processes and designing biomimetic materials (Tommos et al., 2013).
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), related to this compound derivatives, serves as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This reveals the potential of such derivatives in light-sensitive chemical processes, applicable in controlled release mechanisms and photochemical studies (Lu et al., 2003).
Eigenschaften
IUPAC Name |
2-bromo-6-sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-2-1-3-5(9)6(4)8/h1-3,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJVZRCZWTNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
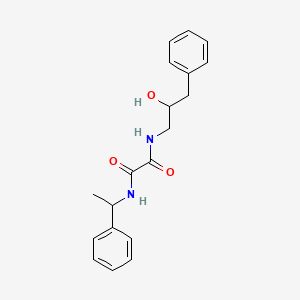
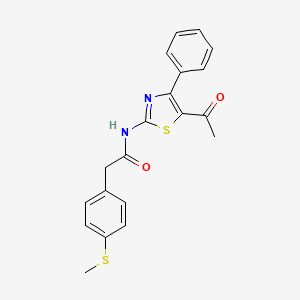

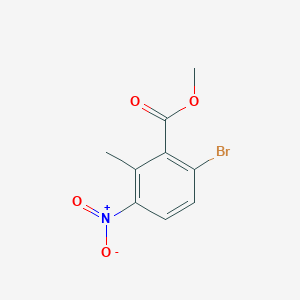

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
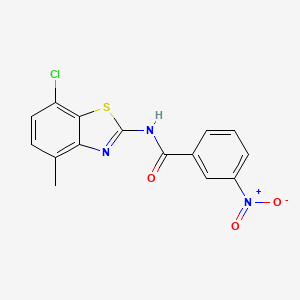
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)